molecular formula C18H26N2O4 B2785232 3,5-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide CAS No. 2034521-44-1

3,5-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide

Cat. No.: B2785232
CAS No.: 2034521-44-1
M. Wt: 334.416
InChI Key: XFTCFCYSZVAXOS-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy groups and a pyrrolidinyl group linked to a tetrahydropyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group is synthesized by reacting a suitable amine with a protected pyrrolidine derivative.

    Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring is introduced through a cyclization reaction, often using a Lewis acid catalyst.

    Coupling with Benzamide: The final step involves coupling the pyrrolidinyl intermediate with 3,5-dimethoxybenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3,5-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethoxybenzamide: Lacks the pyrrolidinyl and tetrahydropyran groups, resulting in different chemical properties and applications.

    N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)benzamide: Lacks the methoxy groups, affecting its reactivity and biological activity.

    3,5-dimethoxy-N-(pyrrolidin-3-yl)benzamide: Lacks the tetrahydropyran ring, leading to different structural and functional characteristics.

Uniqueness

3,5-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide is unique due to the combination of its methoxy-substituted benzamide core with the pyrrolidinyl and tetrahydropyran groups. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds.

Properties

IUPAC Name

3,5-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-22-16-9-13(10-17(11-16)23-2)18(21)19-14-3-6-20(12-14)15-4-7-24-8-5-15/h9-11,14-15H,3-8,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTCFCYSZVAXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2CCN(C2)C3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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